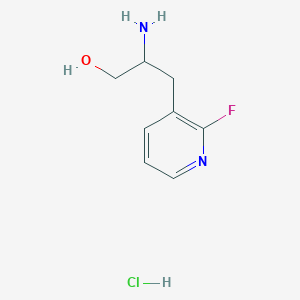

2-Amino-3-(2-fluoropyridin-3-yl)propan-1-ol;hydrochloride

Description

2-Amino-3-(2-fluoropyridin-3-yl)propan-1-ol hydrochloride is a fluorinated pyridine derivative with a β-amino alcohol backbone. The compound features a 2-fluoropyridin-3-yl substituent attached to the propan-1-ol scaffold, with an amino group at the β-position.

Properties

IUPAC Name |

2-amino-3-(2-fluoropyridin-3-yl)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2O.ClH/c9-8-6(2-1-3-11-8)4-7(10)5-12;/h1-3,7,12H,4-5,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTCVPGNGVTZSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)CC(CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-fluoropyridin-3-yl)propan-1-ol;hydrochloride typically involves the reaction of 2-fluoropyridine with an appropriate amino alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The compound is then subjected to rigorous quality control measures to ensure it meets the required specifications for research and commercial use .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-fluoropyridin-3-yl)propan-1-ol;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups into the pyridine ring, leading to a wide range of derivatives .

Scientific Research Applications

2-Amino-3-(2-fluoropyridin-3-yl)propan-1-ol;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-fluoropyridin-3-yl)propan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Structural Analogues and Substituent Variations

Table 1: Key Structural Comparisons

Key Observations :

- Pyridine vs. This may influence solubility and target binding in biological systems.

- Functional Group Variations: The nitro group in 2-amino-2-(3-nitrophenyl)propan-1-ol hydrochloride () increases electron-withdrawing character, reducing basicity compared to amino-fluorinated analogs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Insights :

Critical Analysis :

- Reductive Amination: A common strategy for β-amino alcohols (e.g., ), but fluoropyridine substrates may require milder conditions due to electron-deficient aromatic systems .

- Challenges : Fluorine’s electronegativity can complicate regioselective substitutions, necessitating optimized catalysts or protecting groups .

Biological Activity

2-Amino-3-(2-fluoropyridin-3-yl)propan-1-ol;hydrochloride is a chemical compound with significant potential in medicinal chemistry due to its unique structural properties. The presence of a fluorinated pyridine ring enhances its biological activity, making it a compound of interest for various therapeutic applications, including cancer research and enzyme modulation.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO·HCl, with a molecular weight of approximately 206.65 g/mol. The compound features an amino group, a hydroxyl group, and a fluorinated pyridine moiety, which contribute to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO·HCl |

| Molecular Weight | 206.65 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2416243-31-5 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular processes such as proliferation and apoptosis. The fluorine atom in the pyridine ring enhances binding affinity and selectivity towards biological targets, which is crucial for its potential therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Studies have shown that derivatives of fluorinated pyridines, including this compound, can enhance antitumor effects compared to their non-fluorinated counterparts. The modification by the fluorine atom may improve interactions with target proteins involved in cancer progression .

- Enzyme Inhibition : The compound has been explored as a potential inhibitor for specific enzymes, including those involved in metabolic pathways. Its structural features allow it to bind effectively to active sites of enzymes, thereby inhibiting their function.

- Protein Interaction Studies : Preliminary studies suggest that this compound can bind to proteins involved in various signaling pathways, potentially altering their activity and leading to therapeutic effects .

Case Studies

Several studies have investigated the biological implications of this compound:

- Study on Antitumor Mechanisms : A recent study highlighted the enhanced antitumor activity of compounds derived from 2-amino-3-fluoropyridine. The findings suggested that the fluorine substitution plays a critical role in improving the binding affinity to cancer-related proteins .

- Enzyme Modulation Research : In vitro assays demonstrated that this compound effectively inhibited specific kinases involved in tumor growth. This inhibition was linked to the compound's ability to mimic substrate interactions within the enzyme's active site.

Comparison with Similar Compounds

The unique structural features of this compound set it apart from similar compounds:

| Compound Name | Unique Features |

|---|---|

| 2-Amino-3-(pyridin-3-yl)propan-1-ol | Lacks fluorination; reduced biological activity |

| 4-Amino-3-(2-fluoropyridin-4-yl)butan-1-ol | Similar fluorinated structure but different alkyl chain length |

| 2-Amino-N-(pyridin-4-yl)ethanol | Lacks fluorination; potential differences in pharmacological properties |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-3-(2-fluoropyridin-3-yl)propan-1-ol hydrochloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step processes, including:

Amination : Reacting a halogenated pyridine precursor (e.g., 2-fluoropyridin-3-yl derivatives) with a propanolamine intermediate under basic conditions.

Hydrochloride Salt Formation : Treating the free base with HCl gas or concentrated HCl in anhydrous solvents like ethanol or dichloromethane .

- Optimization : Use Design of Experiments (DoE) to adjust parameters like temperature (e.g., 0–5°C for exothermic steps) and solvent polarity. Monitor purity via HPLC or LC-MS .

Q. How can researchers characterize the compound’s structural and chemical properties?

- Analytical Techniques :

- NMR Spectroscopy : Confirm stereochemistry and fluorine substitution patterns (e.g., NMR for fluoropyridine moiety) .

- Mass Spectrometry : Validate molecular weight (theoretical: ~209.6 g/mol for free base; ~246.1 g/mol for hydrochloride) .

- X-ray Crystallography : Resolve crystal structure to confirm hydrogen bonding between the hydroxyl group and chloride ion .

Q. What solubility and formulation challenges are associated with this compound?

- Solubility Profile : The hydrochloride salt improves aqueous solubility but may aggregate in polar aprotic solvents.

- Formulation Strategies :

- Use co-solvents (e.g., PEG-400) or cyclodextrin-based encapsulation for in vivo studies .

- Conduct shake-flask experiments to determine pH-dependent solubility (pKa ~9.2 for the amino group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity across studies?

- Root Cause Analysis :

- Compare starting material quality (e.g., CAS 1335051-59-6 for halogenated precursors) and reaction scalability .

- Use orthogonal purification methods (e.g., column chromatography vs. recrystallization) to isolate impurities .

- Case Study : A 2025 study found that residual moisture in solvents reduced yields by 15–20%; drying agents like molecular sieves improved consistency .

Q. What reaction mechanisms govern the compound’s stability under acidic or oxidative conditions?

- Degradation Pathways :

- Acidic Hydrolysis : The fluoropyridine ring undergoes defluorination at pH <2, forming 3-hydroxypyridine derivatives.

- Oxidative Stress : The secondary alcohol group may oxidize to a ketone in the presence of ROS (e.g., HO) .

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

- Approach :

Perform molecular docking to assess interactions with biological targets (e.g., neurotransmitter receptors).

Use QSAR models to predict substituent effects on logP and binding affinity .

- Example : Replacing the 2-fluoropyridine with a 6-bromopyridine (CAS 1043420-88-7) increased lipophilicity (clogP +0.5) but reduced solubility .

Q. What advanced analytical techniques are required to quantify trace impurities in bulk samples?

- Challenges : Polar functional groups (e.g., -NH, -OH) cause poor peak resolution in HPLC.

- Solutions :

- Ion-Pair Chromatography : Use heptafluorobutyric acid (HFBA) as a mobile-phase additive .

- LC-HRMS : Detect impurities at <0.1% levels with high mass accuracy (<3 ppm error) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.